Cas no 921574-31-4 (ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate)

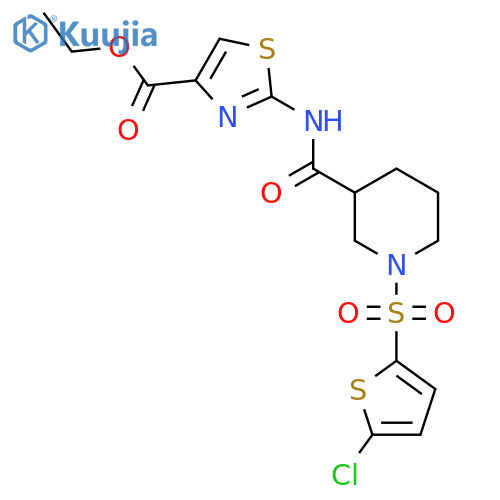

921574-31-4 structure

商品名:ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate

ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate

- SMR003291829

- ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

- F2253-0985

- 921574-31-4

- ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamido)thiazole-4-carboxylate

- MLS004496613

- AKOS024631521

- ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate

-

- インチ: 1S/C16H18ClN3O5S3/c1-2-25-15(22)11-9-26-16(18-11)19-14(21)10-4-3-7-20(8-10)28(23,24)13-6-5-12(17)27-13/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,21)

- InChIKey: MJQYYBTVYAYPHT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(S1)S(N1CCCC(C(NC2=NC(C(=O)OCC)=CS2)=O)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 463.0097119g/mol

- どういたいしつりょう: 463.0097119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 690

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 171Ų

ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2253-0985-25mg |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-100mg |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-20μmol |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-2μmol |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-5μmol |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-30mg |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-10μmol |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-1mg |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-3mg |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2253-0985-20mg |

ethyl 2-{1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-3-amido}-1,3-thiazole-4-carboxylate |

921574-31-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 |

ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

921574-31-4 (ethyl 2-{1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-amido}-1,3-thiazole-4-carboxylate) 関連製品

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量